molecular formula C9H7ClO4 B8659923 6-Chloro-1,4-benzodioxane-5-carboxylic acid

6-Chloro-1,4-benzodioxane-5-carboxylic acid

Cat. No. B8659923
M. Wt: 214.60 g/mol
InChI Key: STLILVISKUDWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,4-benzodioxane-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1,4-benzodioxane-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1,4-benzodioxane-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

InChI

InChI=1S/C9H7ClO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)

InChI Key

STLILVISKUDWCA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

58 g of 6-amino-1,4-benzodioxane-5-carboxylic acid hydrochloride and 116 ml of water were introduced in a 500 ml balloon flask provided with a stirrer, a thermometer and a dropping funnel. 28 ml of hydrochloric acid (d=1.18) were added and the mixture was cooled to a temperature of from 0°-5° C. A solution of 17.5 g of sodium nitrite in 38 ml of water was added at a temperature within the 0°-5° C. range. The mixture was stirred for one hour. 20 g of cuprous chloride and 75 ml of hydrochloric acid were added. The mixture was allowed to stand overnight and then filtered. The solid was washed with water, dried at 50° C. and purified by treatment with carbon black in alkaline solution (200 ml of water and 25 ml of 36° Be' caustic soda lye) and the 25 ml of hydrochloric acid was added. 40 g of 6 -chloro-1,4-benzodioxane-5-carboxylic acid were obtained (M.P. 162° C.; yield: 74%).
Name
6-amino-1,4-benzodioxane-5-carboxylic acid hydrochloride
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Four

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